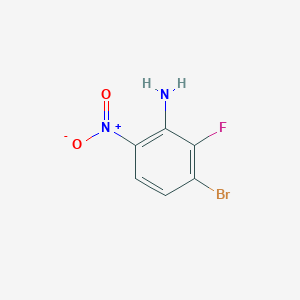

3-Bromo-2-fluoro-6-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

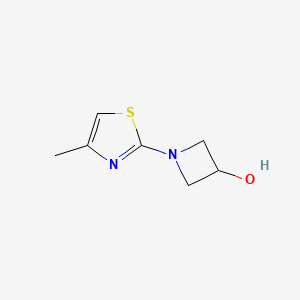

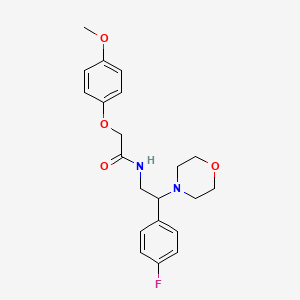

“3-Bromo-2-fluoro-6-nitroaniline” is a chemical compound. It is a type of aniline, which is a class of compounds that contain a functional group consisting of a phenyl group attached to an amino group .

Synthesis Analysis

The synthesis of anilines, including “3-Bromo-2-fluoro-6-nitroaniline”, can involve several methods. One common method is through direct nucleophilic substitution, nitroarene reduction, and reactions involving palladium-catalyzed methods . Another method involves a series of reactions including acetylization, nitration, hydrolysis, and diazo-reaction .

Molecular Structure Analysis

The molecular structure of “3-Bromo-2-fluoro-6-nitroaniline” consists of a phenyl group (a ring of six carbon atoms) with bromo, fluoro, nitro, and amino substituents .

Chemical Reactions Analysis

Anilines, including “3-Bromo-2-fluoro-6-nitroaniline”, can undergo a variety of chemical reactions. These include direct nucleophilic substitution, nitroarene reduction, and reactions involving palladium-catalyzed methods .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-2-fluoro-6-nitroaniline” include a predicted boiling point of 281.6±35.0 °C, a predicted density of 1.896±0.06 g/cm3, and a predicted acidity coefficient (pKa) of -2.83±0.25 .

Aplicaciones Científicas De Investigación

Organic Synthesis and Intermediates

- Synthesis of Biologically Active Compounds: Compounds similar to 3-Bromo-2-fluoro-6-nitroaniline are often utilized as intermediates in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. For instance, nitroaniline derivatives have been used to synthesize complex molecules with potential therapeutic applications due to their structural diversity and reactivity (Linxiao Wang et al., 2016).

Chemical Sensing

- Chemosensing Applications: Some bromo-fluoro-nitroaniline derivatives show promise in chemosensing, particularly in the detection of specific ions or molecules. Although not directly about 3-Bromo-2-fluoro-6-nitroaniline, related research indicates that compounds with halogen and nitro groups can participate in colorimetric or fluorimetric sensing mechanisms, which could be applicable in environmental monitoring or diagnostic assays (María K Salomón-Flores et al., 2017).

Fluorescence and Optical Properties

- Optical and Fluorescent Materials: The introduction of nitro, bromo, and fluoro groups into aromatic compounds is known to affect their optical properties, making them candidates for the development of new fluorescent materials. These materials can be utilized in creating fluorescent probes for biological imaging or in the design of organic light-emitting diodes (OLEDs) (Sujin Park et al., 2015).

Mecanismo De Acción

Target of Action

Anilines, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Anilines typically interact with their targets through various mechanisms, such as direct binding or modulation of target activity . The presence of bromo, fluoro, and nitro groups in the compound may influence its interaction with targets.

Biochemical Pathways

Anilines are known to participate in various biochemical reactions, including nucleophilic substitution and nitroarene reduction .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have certain bioavailability characteristics .

Result of Action

Anilines and their derivatives can have various biological effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-fluoro-6-nitroaniline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets .

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-2-fluoro-6-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAQBSHGBYKWET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])N)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-fluoro-6-nitroaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate](/img/structure/B2819741.png)

![3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid](/img/structure/B2819746.png)

![3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2819747.png)

![N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2819749.png)

![1-(4-chlorobenzyl)-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2819750.png)

![2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2819754.png)

![(3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2819755.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2819759.png)

![6-(2-methoxyethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2819760.png)